molecular formula C13H17N3O3 B5774625 2-methyl-N-[(E)-[4-oxo-4-(prop-2-enylamino)butan-2-ylidene]amino]furan-3-carboxamide

2-methyl-N-[(E)-[4-oxo-4-(prop-2-enylamino)butan-2-ylidene]amino]furan-3-carboxamide

Cat. No.: B5774625
M. Wt: 263.29 g/mol
InChI Key: DELZDGQMYLAEGA-OQLLNIDSSA-N
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Description

2-methyl-N-[(E)-[4-oxo-4-(prop-2-enylamino)butan-2-ylidene]amino]furan-3-carboxamide is a complex organic compound with a unique structure that includes a furan ring, a carboxamide group, and an alkenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(E)-[4-oxo-4-(prop-2-enylamino)butan-2-ylidene]amino]furan-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-3-carboxamide core, followed by the introduction of the 2-methyl group and the alkenyl chain. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the production rate and reduce the overall cost. Purification steps, such as crystallization and chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(E)-[4-oxo-4-(prop-2-enylamino)butan-2-ylidene]amino]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.

    Reduction: Reduction reactions can be used to convert the alkenyl chain into an alkyl chain or to reduce other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-methyl-N-[(E)-[4-oxo-4-(prop-2-enylamino)butan-2-ylidene]amino]furan-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-methyl-N-[(E)-[4-oxo-4-(prop-2-enylamino)butan-2-ylidene]amino]furan-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methyl-N-[(E)-[4-oxo-4-(prop-2-enylamino)butan-2-ylidene]amino]furan-3-carboxamide include other furan derivatives and carboxamides with similar structural features. Examples include:

  • Furan-2-carboxamide
  • 2-methylfuran-3-carboxamide
  • N-[(E)-[4-oxo-4-(prop-2-enylamino)butan-2-ylidene]amino]furan-3-carboxamide

Uniqueness

What sets this compound apart is its specific combination of functional groups and its unique alkenyl chain. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-N-[(E)-[4-oxo-4-(prop-2-enylamino)butan-2-ylidene]amino]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-4-6-14-12(17)8-9(2)15-16-13(18)11-5-7-19-10(11)3/h4-5,7H,1,6,8H2,2-3H3,(H,14,17)(H,16,18)/b15-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELZDGQMYLAEGA-OQLLNIDSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=C(C)CC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C(\C)/CC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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